Methyl 3-aminothietane-3-carboxylate

Description

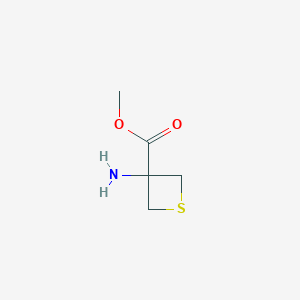

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-aminothietane-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c1-8-4(7)5(6)2-9-3-5/h2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXKKWZCIKFSFFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CSC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Chemistry of Methyl 3 Aminothietane 3 Carboxylate Derivatives

Ring-Opening Reactions of the Thietane (B1214591) Nucleus

The significant ring strain of the thietane core makes it susceptible to reactions that lead to ring cleavage. These transformations are a cornerstone of thietane chemistry, providing access to a variety of functionalized acyclic sulfur-containing compounds. nih.gov The reactivity is largely governed by the nature of the attacking species—be it a nucleophile or an electrophile—and the substitution pattern on the thietane ring.

Nucleophilic Ring-Opening Pathways

The reaction of thietanes with nucleophiles is a common and well-studied process, driven by the release of ring strain. wikipedia.org Generally, in asymmetrically substituted thietanes, nucleophilic attack occurs at the less sterically hindered carbon atom adjacent to the sulfur (the C2 or C4 position). researchgate.net This is a typical SN2-type reaction. A wide array of nucleophiles, including organometallic reagents, amines, and thiols, can initiate this ring-opening. For instance, strong nucleophiles like butyllithium (B86547) readily open the thietane ring. wikipedia.org

In the case of methyl 3-aminothietane-3-carboxylate derivatives, the C2 and C4 positions are electronically similar and sterically unhindered, making them the primary sites for nucleophilic attack. The presence of the C3 substituents—an amino group and a methyl carboxylate group—can influence the reaction rate through electronic effects, but the regioselectivity of the initial attack is expected to remain at the C2/C4 positions. The reaction results in the formation of a γ-substituted aminothiol (B82208) derivative.

| Nucleophile (Nu⁻) | General Product Structure | Reference |

| Organolithium (R-Li) | 3-substituted-3-mercaptopropyl derivative | wikipedia.org |

| Amine (R₂NH) | N,N-disubstituted-3-amino-1-propanethiol | researchgate.net |

| Thiolate (RS⁻) | 3-alkylthio-1-propanethiol derivative | wikipedia.org |

| Cyanide (CN⁻) | 4-mercaptobutyronitrile derivative | nih.gov |

This table presents generalized nucleophilic ring-opening reactions applicable to the thietane core.

Electrophilic Ring-Opening Pathways

Thietanes can also be opened via reactions with electrophiles. In this pathway, the sulfur atom of the thietane ring acts as the initial nucleophile, attacking the electrophilic species. This forms a thietanium ion intermediate, which is highly activated towards subsequent nucleophilic attack. The ring is then opened by a nucleophile, which can be the counterion of the electrophile or another nucleophile present in the reaction mixture. For example, thietanes react with bromine, where bromine acts as an electrophile to initiate ring opening. wikipedia.org

For this compound, the sulfur atom remains the site of initial electrophilic attack. The resulting thietanium ion intermediate would then be subject to nucleophilic attack. Due to the electronic influence of the C3 substituents, the stability of potential carbocationic character at C2 versus C4 could influence regioselectivity if the mechanism has any SN1 character, though an SN2-type attack on the carbons of the thietanium ion is more typical.

| Electrophile | Nucleophile | General Product Structure | Reference |

| Halogens (e.g., Br₂) | Halide ion (Br⁻) | 1,3-dihalo-propyl sulfide (B99878) derivative | wikipedia.org |

| Acyl Chlorides (RCOCl) | Chloride ion (Cl⁻) | S-(3-chloropropyl) thioester | youtube.com |

| Alkyl Halides (R-X) | Halide ion (X⁻) | S-alkyl-3-halopropyl sulfide | nih.gov |

This table illustrates general electrophilic ring-opening reactions for the thietane nucleus.

Oxidative and Reductive Ring Cleavages

Oxidative processes can lead to the formation of thietane-1-oxides (sulfoxides) and thietane-1,1-dioxides (sulfones). While these are not direct ring-cleavage reactions, the resulting oxidized species can undergo cleavage under certain conditions, such as thermal decomposition (cheletropic elimination) of the sulfone to yield cyclopropanes and sulfur dioxide.

More direct ring cleavage can be achieved through reductive methods. Reductive desulfurization is a powerful reaction that results in the complete removal of the sulfur atom from the ring, leading to a propane (B168953) derivative. A common reagent for this transformation is Raney Nickel (Raney-Ni). chem-station.com This reaction proceeds via the cleavage of both carbon-sulfur bonds. acs.orgorganic-chemistry.org For this compound, reductive desulfurization with Raney-Ni would be expected to yield methyl 3-amino-3-methylbutanoate, effectively replacing the sulfur atom with two hydrogen atoms.

Another form of oxidative cleavage can occur under more forceful conditions, such as with strong oxidizing agents, which can break down the entire heterocyclic structure. libretexts.orgyoutube.com For instance, photochemical oxidation can also induce ring cleavage. nih.gov

Ring-Expansion Reactions to Larger Heterocyclic Systems

Thietanes can serve as synthons for larger sulfur-containing heterocycles through ring-expansion reactions. researchgate.net These transformations typically involve the formation of a key intermediate, such as a sulfur ylide, followed by a rearrangement that incorporates an external fragment into the ring system. researchgate.netrsc.org

Formation of Five-Membered Sulfur Heterocycles (e.g., Thiophenes)

The expansion of a thietane ring to a five-membered heterocycle like a tetrahydrothiophene (B86538) (thiolane) or a thiophene (B33073) is a mechanistically plausible transformation. Photochemical reactions of thietanes with diazo compounds can generate carbenes that insert into a C-S bond, leading to a thiolane derivative. rsc.org The reaction proceeds via the formation of a sulfur ylide, which then undergoes a rearrangement. DFT calculations suggest that these ring expansions proceed through a diradical pathway. rsc.org

While the direct conversion of a simple thietane to an aromatic thiophene is less common, it could be envisioned through a multi-step sequence involving ring expansion to a dihydrothiophene followed by oxidation. For this compound, a reaction with a one-carbon synthon under appropriate conditions could theoretically lead to a substituted tetrahydrothiophene. The substituents at C3 would be retained in the resulting five-membered ring at the C4 position.

| Reagent | Intermediate | Product Type | Mechanistic Pathway | Reference |

| Diazo compound (photochemical) | Sulfur Ylide / Carbene | Tetrahydrothiophene | Diradical rearrangement | rsc.org |

| Trimethyloxosulfonium iodide / NaH | Thiolate | Thietane (from Thiirane) | Nucleophilic ring-opening/cyclization | rsc.org |

This table provides examples of reactions that can lead to changes in ring size, including the expansion of three-membered rings to thietanes, which shares mechanistic principles with thietane expansion.

Formation of Six-Membered and Larger Sulfur Heterocycles

Ring expansion of thietanes to six-membered rings (thianes) or larger heterocycles is also a known process. researchgate.net These reactions often involve a researchgate.netresearchgate.net-sigmatropic rearrangement of an appropriately substituted sulfur ylide derived from the thietane. For example, the reaction of a thietane with a carbene can lead to a five-membered ring, but with specific substrates and reaction conditions, insertion into a C-C bond or further rearrangements can lead to larger rings. The expansion of thiiranes (three-membered rings) to thietanes provides a conceptual basis for these reactions, often involving nucleophilic ring-opening followed by intramolecular cyclization. beilstein-journals.org

The reaction of thietanes with activated species can lead to the incorporation of multiple atoms. For instance, reaction with certain electrophiles in the presence of a nucleophile can result in a ring-opened intermediate that subsequently cyclizes to form a larger ring. The specific structure of the resulting heterocycle is highly dependent on the nature of the reactants and the reaction pathway.

Transformations of the Amine and Carboxyl Ester Functionalities

The amino and ester groups attached to the C3 position of the thietane ring are the most accessible sites for synthetic modification. Their reactivity generally follows established patterns for primary amines and methyl esters, enabling transformations such as acylation, alkylation, hydrolysis, and amidation.

The primary amino group in this compound serves as a potent nucleophile, readily participating in reactions with various electrophiles.

Acylation: The amino group can be acylated to form the corresponding amides. This transformation is typically achieved using standard acylating agents like acyl chlorides or anhydrides in the presence of a base. In reactions involving compounds with multiple nucleophilic sites, the acylation of a primary amine often proceeds with high regioselectivity. nih.gov For more complex acylations, such as in peptide synthesis, coupling reagents like 1-Hydroxybenzotriazole (HOBt) in conjunction with a carbodiimide (B86325) (e.g., DCC or DIC) are employed to create an active ester intermediate, which then reacts with the amine. researchgate.net This method is effective for forming amide bonds while minimizing side reactions. researchgate.net

Alkylation: N-alkylation of the amino group introduces alkyl substituents, which can significantly alter the molecule's properties, such as lipophilicity and bioavailability. monash.edu This can be accomplished through reactions with alkyl halides. In related heterocyclic systems, such as 1,2-benzothiazine-3-carboxylate 1,1-dioxides, N-alkylation has been successfully carried out using reagents like ethyl iodide in the presence of a base such as potassium carbonate. nih.gov Protecting the amine with a group like tosyl can enhance the acidity of the N-H bond, facilitating deprotonation and subsequent alkylation. monash.edu

Salt Formation: As a basic compound, the primary amine readily reacts with acids to form ammonium (B1175870) salts. The most common example is the formation of this compound hydrochloride by treatment with hydrochloric acid (HCl). This process is often used during the final stages of synthesis or for purification, as the resulting salt is typically a stable, crystalline solid that is easier to handle than the free base. nih.gov

The methyl ester group is susceptible to nucleophilic acyl substitution, allowing for its conversion into other functional groups like carboxylic acids and amides.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding 3-aminothietane-3-carboxylic acid. This reaction is typically performed under basic conditions. For instance, in a structurally analogous system, methyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate is readily hydrolyzed by heating in an aqueous solution of sodium hydroxide (B78521). nih.gov The resulting carboxylate salt can then be neutralized with acid to yield the free carboxylic acid. This hydrolysis step is crucial for subsequent modifications that require a carboxylic acid starting material. nih.gov

Amidation: The ester can be converted into a wide range of amides. This can be achieved through two primary pathways. The first involves hydrolysis of the ester to the carboxylic acid, followed by a coupling reaction with a desired amine. nih.govencyclopedia.pub This coupling is often mediated by reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), which are effective even for sensitive substrates. organic-chemistry.orgnih.gov The second method is the direct aminolysis of the ester, where the methyl ester reacts with an amine. This reaction often requires elevated temperatures or catalysis. For example, related ethyl benzothiazine carboxylate dioxides have been converted to amides by heating with an amine like 2-aminopyridine (B139424) in a high-boiling solvent such as o-xylene. google.com

| Functional Group | Transformation | Typical Reagents | Product |

|---|---|---|---|

| Amino Group (-NH₂) | Acylation | Acyl Halides, Anhydrides, Coupling Agents (HOBt/DCC) researchgate.net | Amide (-NHCOR) |

| Alkylation | Alkyl Halides (e.g., EtI), Base (K₂CO₃) nih.gov | Secondary/Tertiary Amine (-NHR, -NR₂) | |

| Salt Formation | Acids (e.g., HCl) nih.gov | Ammonium Salt (-NH₃⁺Cl⁻) | |

| Ester Group (-COOCH₃) | Hydrolysis | Base (e.g., NaOH), then Acid nih.gov | Carboxylic Acid (-COOH) |

| Amidation | 1. Hydrolysis then Amine/Coupling Agent (HBTU) organic-chemistry.orgnih.gov 2. Amine, Heat google.com | Amide (-CONHR) |

Oxidation Chemistry of the Thietane Sulfur Atom

The sulfur atom of the thietane ring is a key site of reactivity, capable of undergoing oxidation to form sulfoxides and sulfones. These transformations introduce new functional groups and can significantly impact the geometry and electronic properties of the ring.

Controlled oxidation of the thietane sulfur atom leads to the formation of thietane-1-oxides (sulfoxides). researchgate.net This is typically achieved using one equivalent of a mild oxidizing agent, such as peracetic acid. researchgate.net The oxidation creates a new stereocenter at the sulfur atom. Consequently, for a 3-substituted thietane, the product is a mixture of cis and trans diastereomers, where the sulfoxide (B87167) oxygen is oriented either on the same side or the opposite side of the ring relative to the C3 substituents. researchgate.net The ratio of these diastereomers is influenced by the nature of the substituent at the C3 position. researchgate.net Thietane-1-oxides are stable compounds that can be isolated and characterized.

Further oxidation of the thietane ring, either from the thietane itself with a stronger oxidizing agent or excess oxidant, or from the thietane-1-oxide, yields the corresponding thietane-1,1-dioxide (sulfone). researchgate.net Reagents such as potassium permanganate (B83412) in acidic media are effective for this transformation. researchgate.net Unlike the sulfoxide, the sulfone does not have a stereocenter at the sulfur atom. Thietane-1,1-dioxides are generally stable, crystalline solids. nih.govresearchgate.net The electron-withdrawing nature of the sulfone group can influence the reactivity of the rest of the molecule. For example, the reduction of a thietane 1,1-dioxide back to the parent thietane can be accomplished using strong reducing agents like lithium aluminum hydride. thieme-connect.de

| Starting Material | Oxidizing Conditions | Product | Key Features |

|---|---|---|---|

| Thietane | Mild (e.g., 1 equiv. Peracetic Acid) researchgate.net | Thietane-1-oxide | Sulfoxide; new stereocenter at sulfur; exists as cis/trans isomers. researchgate.net |

| Thietane or Thietane-1-oxide | Strong (e.g., KMnO₄, excess oxidant) researchgate.net | Thietane-1,1-dioxide | Sulfone; highly stable; no new stereocenter at sulfur. researchgate.net |

Substitution and Functionalization Reactions on the Thietane Ring Framework

Direct functionalization of the C2 or C4 positions of a pre-formed 3,3-disubstituted thietane ring, such as this compound, is not a commonly reported synthetic strategy. The inherent ring strain and the presence of the quaternary center at C3 make such transformations challenging. Synthetic approaches to substituted thietanes typically involve constructing the ring from acyclic precursors that already contain the desired substituents. nih.govbeilstein-journals.org This is often achieved through the cyclization of 1,3-dihaloalkanes or related substrates with a sulfide source. nih.govbeilstein-journals.org While reactions such as [2+2] cycloadditions are known for forming thietane rings, they generally apply to simpler systems like thietes. thieme-connect.de Therefore, modifications to the thietane backbone of this compound derivatives are more practically achieved by designing and synthesizing the appropriately substituted open-chain precursors prior to the ring-formation step.

Unable to Generate Article Due to Lack of Specific Data

We are unable to generate the requested article on the "Spectroscopic and Structural Elucidation of this compound and its Derivatives in Academic Research."

A thorough and extensive search of available academic and scientific databases has revealed that there is insufficient publicly accessible, detailed experimental data specifically for the compound This compound . The strict requirement to focus solely on this compound and to populate detailed sections on its ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and X-ray crystallography, including data tables, cannot be met with the currently available information.

While general principles of these analytical techniques and data for structurally related but distinct compounds (such as thiophene, oxetane (B1205548), and pyrazine (B50134) derivatives) are available mdpi.comresearchgate.netnih.govbldpharm.comnanoient.orgnih.gov, the user's explicit instructions to "focus solely on the requested topics" and "not introduce any information, examples, or discussions that fall outside the explicit scope" prevent the use of such analogous data. Generating an article under these constraints would lead to a document lacking the required scientific depth, accuracy, and detailed research findings.

To proceed with a request of this nature, published research containing the specific spectroscopic and crystallographic data for this compound would be necessary.

Spectroscopic and Structural Elucidation of Methyl 3 Aminothietane 3 Carboxylate and Its Derivatives in Academic Research

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Crystal Packing and Intermolecular Hydrogen Bond Interactions (N–H⋯O, N–H⋯N, C–H⋯S, C–H⋯Cg)

The crystal packing of a molecule like Methyl 3-aminothietane-3-carboxylate would be significantly influenced by a network of intermolecular hydrogen bonds. The primary amino group (–NH₂) and the carbonyl oxygen of the ester group (C=O) are strong candidates for forming robust hydrogen bonds.

N–H⋯O Interactions: The hydrogen atoms of the amino group can act as donors to the carbonyl oxygen atom of a neighboring molecule. This interaction is one of the most common and stabilizing forces in the crystal packing of amino esters. These interactions often lead to the formation of chains or dimeric motifs within the crystal lattice.

N–H⋯N Interactions: It is also plausible for one of the amino group's hydrogen atoms to interact with the nitrogen atom of an adjacent molecule, forming N–H⋯N hydrogen bonds. Such interactions, often seen in conjunction with N–H⋯O bonds, can create more complex, two-dimensional or three-dimensional supramolecular architectures. nih.gov

C–H⋯Cg Interactions: Interactions involving the C–H bonds and the center of a pi system (Cg), while less common in this specific non-aromatic heterocyclic system, could theoretically occur if derivatives with aromatic rings were synthesized. In such cases, a C-H bond can act as a weak acid, donating electron density to the electron-rich pi-system of a nearby aromatic ring.

Hirshfeld Surface and Two-Dimensional Fingerprint Plot Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, researchers can gain detailed insights into the nature and prevalence of different atomic contacts.

For this compound, a Hirshfeld surface analysis would be expected to reveal the following:

dnorm Surface: The normalized contact distance (dnorm) map would likely show intense red spots corresponding to the short N–H⋯O and N–H⋯N hydrogen-bonding contacts, indicating that these are the most significant interactions in terms of crystal cohesion. Weaker C–H⋯S interactions would appear as less intense red or orange areas.

2D Fingerprint Plots: The two-dimensional fingerprint plot is derived from the Hirshfeld surface and provides a quantitative summary of the intermolecular contacts.

The plot for this molecule would be expected to show distinct spikes. The most prominent spikes would correspond to the N–H⋯O/O⋯H and N–H⋯N/N⋯H contacts, reflecting their high frequency.

Contacts involving sulfur (S⋯H/H⋯S) and carbon (C⋯H/H⋯C) would also be visible, though likely representing a smaller percentage of the total contacts. The distribution and percentage of these contacts provide a clear picture of the hierarchy of interactions governing the crystal packing. For instance, in related structures, H⋯H interactions often comprise the largest percentage of the surface area, followed by heteroatom contacts like O⋯H and N⋯H. researchgate.net

Below is an interactive table illustrating the kind of data that would be generated from a Hirshfeld surface analysis for a hypothetical related compound.

| Interaction Type | Percentage Contribution |

| H···H | 45.0% |

| O···H / H···O | 25.5% |

| N···H / H···N | 15.2% |

| S···H / H···S | 8.3% |

| C···H / H···C | 6.0% |

Other Advanced Spectroscopic Probes for Structural Insights

Beyond single-crystal X-ray diffraction, other spectroscopic techniques would be essential for a complete structural elucidation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR would confirm the basic molecular framework, with chemical shifts providing information about the electronic environment of the protons and carbons. For example, the chemical shifts of the protons on the thietane (B1214591) ring would be indicative of the ring's conformation.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish connectivity between protons and carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the through-space proximity of atoms, helping to determine the molecule's conformation in solution.

Infrared (IR) and Raman Spectroscopy:

IR spectroscopy would be particularly useful for identifying the key functional groups. The N-H stretching vibrations of the amino group would appear as distinct peaks, as would the C=O stretch of the ester. The positions of these peaks can also provide clues about hydrogen bonding; for instance, a C=O stretch at a lower wavenumber might suggest its participation in a hydrogen bond.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be effective for studying the C-S and C-C bonds within the thietane ring.

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight and elemental composition of the compound, confirming its chemical formula. Fragmentation patterns observed in the mass spectrum could also offer structural information.

These advanced spectroscopic methods, in conjunction with the crystallographic data, would provide a comprehensive understanding of the structure of this compound in both the solid state and in solution.

Computational and Theoretical Chemistry of Methyl 3 Aminothietane 3 Carboxylate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are essential for determining the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure).

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the ground-state properties of molecules. mdpi.comnih.gov It is favored for its balance of accuracy and computational cost. researchgate.net For Methyl 3-aminothietane-3-carboxylate, a DFT study would typically begin by optimizing the molecular geometry. This involves finding the arrangement of atoms that corresponds to the lowest energy state. scirp.org

Calculations would be performed using a specific functional, such as B3LYP, and a basis set, like 6-311G(d,p), which defines the set of mathematical functions used to build the molecular orbitals. researchgate.netmaterialsciencejournal.org The output of these calculations provides key data, including optimized bond lengths, bond angles, and dihedral angles. materialsciencejournal.org Thermodynamic properties such as enthalpy, Gibbs free energy, and entropy in the gaseous phase can also be determined. mdpi.comscirp.org

Table 1: Illustrative Data from a Hypothetical DFT Geometry Optimization (Note: This table is a representative example of data that would be generated in a DFT study and is not based on actual experimental or computational results for this specific molecule.)

| Parameter | Value |

| Bond Lengths (Å) | |

| C-S | ~ 1.85 |

| C-N | ~ 1.47 |

| C=O | ~ 1.21 |

| C-O | ~ 1.36 |

| Bond Angles (°) ** | |

| C-S-C | ~ 78.0 |

| N-C-COO | ~ 110.0 |

| Dihedral Angles (°) ** | |

| Puckering Angle | ~ 25.0 |

Ab Initio and Semi-Empirical Methods for Electronic Structure

Beyond DFT, other methods can be used to study electronic structure. nih.gov

Ab Initio Methods: These "from the beginning" methods are based solely on the principles of quantum mechanics without using experimental data for parameterization. libretexts.org While computationally intensive, they can offer very high accuracy. researchgate.net For a molecule like this compound, ab initio calculations could be used to verify the results obtained from DFT or to study excited states with higher precision. libretexts.org

Semi-Empirical Methods: These methods are faster than DFT and ab initio techniques because they use parameters derived from experimental data to simplify some of the complex calculations. wikipedia.org While less accurate, they are suitable for very large molecules or for preliminary, high-throughput screening of molecular properties. researchgate.netwikipedia.org

Conformational Analysis and Energy Landscapes

Molecules are not static; they exist as an ensemble of different spatial arrangements or conformations. Conformational analysis maps the potential energy of these different arrangements to identify the most stable forms.

The presence of both a hydrogen bond donor (the amino group, -NH2) and acceptors (the carbonyl oxygen and ester oxygen) allows for the possibility of intramolecular hydrogen bonding. An intramolecular hydrogen bond could form between the amino group's hydrogen and the carbonyl oxygen, creating a stable five-membered ring structure. nih.govnih.gov

Computational methods like Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory would be used to identify and quantify the strength of such non-covalent interactions. ruc.dkresearchgate.net These analyses can calculate the energy stabilization provided by the hydrogen bond and describe it in terms of charge transfer between the donor and acceptor orbitals. researchgate.net The presence and strength of such a bond would significantly influence the molecule's preferred conformation and its chemical properties. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital is the source of electrons in a reaction, and its energy level relates to the molecule's ability to donate electrons (its nucleophilicity). youtube.com

LUMO: This orbital is the first available destination for electrons, and its energy level relates to the molecule's ability to accept electrons (its electrophilicity). youtube.com

The HOMO-LUMO gap (the energy difference between these two orbitals) is a critical indicator of chemical stability. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. These descriptors, derived from DFT, provide a quantitative framework for predicting how the molecule will behave in chemical reactions. materialsciencejournal.orgnih.gov

Table 2: Key Global Reactivity Descriptors and Their Significance (Note: This table defines descriptors that would be calculated in a computational study.)

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. Proportional to the HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of a molecule's ability to act as an electrophile. |

These computational analyses, taken together, would provide a comprehensive theoretical profile of this compound, elucidating its structure, stability, and predicted chemical behavior.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling serves as a powerful tool for elucidating the intricate details of chemical reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For a molecule like this compound, theoretical calculations, particularly those employing Density Functional Theory (DFT), can map out potential energy surfaces for various reactions. This approach is crucial for understanding its reactivity, especially concerning the strained four-membered thietane (B1214591) ring.

Researchers can model reactions such as nucleophilic substitution at the carboxylate group, ring-opening reactions initiated by nucleophiles or electrophiles, or the influence of the amino group on the molecule's reactivity. The process typically begins with the optimization of the ground state geometries of the reactants. Subsequently, computational chemists locate the transition state (TS) structure for a proposed reaction pathway. A transition state is a first-order saddle point on the potential energy surface, and its identification is confirmed by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., NMR chemical shifts, IR frequencies)

Theoretical chemistry provides indispensable methods for predicting spectroscopic properties, which can then be correlated with experimental data to confirm molecular structures. For this compound, computational methods can generate predicted Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra that serve as a benchmark for experimental findings.

Infrared (IR) Spectroscopy: The prediction of IR spectra is typically performed using DFT calculations. After optimizing the molecule's geometry to its lowest energy state, a frequency calculation is performed. This computation provides the harmonic vibrational frequencies and their corresponding intensities. It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and deficiencies in the theoretical method, leading to better agreement with experimental data researchgate.net. A comparative study on 3-amino-2-pyrazinecarboxylic acid and its methyl ester (Methyl-3-amino-2-pyrazinecarboxylate) successfully used DFT with a 6-311++G(d,p) basis set to calculate harmonic vibrational frequencies, which showed good agreement with the experimental FTIR and FT-Raman spectra after scaling nanoient.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a vital tool for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, usually coupled with DFT, is the most common approach for calculating NMR shielding tensors nanoient.orgnih.gov. These absolute shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions has been significantly enhanced by integrating DFT calculations with deep learning methods like graph neural networks (GNNs) nih.govnih.govnyu.edu. For complex molecules, comparing the calculated chemical shifts of several potential isomers with the experimental spectrum can be a definitive method for structural assignment researchgate.net.

Below is an interactive table illustrating a hypothetical correlation between predicted and experimental spectroscopic data for this compound, based on the methodologies described.

| Spectroscopic Data | Calculated Value (Theoretical) | Experimental Value (Hypothetical) | Assignment |

| IR Frequency (cm⁻¹) | 3450 (scaled) | 3445 | N-H stretch (asymmetric) |

| 3360 (scaled) | 3355 | N-H stretch (symmetric) | |

| 1745 (scaled) | 1740 | C=O stretch (ester) | |

| 1230 (scaled) | 1225 | C-O stretch (ester) | |

| 680 (scaled) | 675 | C-S stretch | |

| ¹H NMR Shift (ppm) | 3.75 (GIAO) | 3.78 | -OCH₃ |

| 3.40 (GIAO) | 3.42 | Ring CH₂ | |

| 2.10 (GIAO) | 2.15 | -NH₂ | |

| ¹³C NMR Shift (ppm) | 172.0 (GIAO) | 172.5 | C=O (ester) |

| 58.0 (GIAO) | 58.3 | C3-NH₂ | |

| 52.5 (GIAO) | 52.8 | -OCH₃ | |

| 35.0 (GIAO) | 35.4 | Ring CH₂ |

Note: The values in this table are illustrative and based on typical ranges for the specified functional groups.

Investigation of Ring Strain Energy and Stability of Thietane Systems

The thietane ring, a four-membered sulfur-containing heterocycle, possesses significant ring strain energy (RSE), which is a key determinant of its stability and chemical reactivity. RSE arises from angle strain (deviation from ideal tetrahedral bond angles), torsional strain (eclipsing interactions), and transannular strain. Computational chemistry offers a direct route to quantify this strain.

The RSE is typically calculated as the enthalpy change of a balanced chemical reaction, known as a homodesmotic or isodesmic reaction, where the strained ring is a reactant and the products are acyclic, strain-free reference compounds osti.gov. This method effectively isolates the strain energy inherent to the cyclic structure.

A computational investigation comparing four-membered heterocycles with their three-membered counterparts reported the ring strain energy of the parent thietane to be 19.6 kcal/mol dtic.mil. This is remarkably similar to the strain in the three-membered thiirane (B1199164) ring (19.8 kcal/mol) but significantly less than the strain in the analogous oxygen-containing rings, oxetane (B1205548) (25.5 kcal/mol) and oxirane (27.3 kcal/mol) dtic.mil. The study concluded that while ring strain relief is a factor in the reactivity of these heterocycles, it alone cannot fully explain the reaction rates, indicating other electronic factors are also at play dtic.mil.

Advanced Applications in Chemical Synthesis and Molecular Architecture

Methyl 3-aminothietane-3-carboxylate as a Core Building Block for Complex Organic Synthesis

The strategic placement of a nucleophilic amine and an electrophilic ester group on a compact, strained thietane (B1214591) core renders this compound a versatile precursor for constructing more elaborate molecular frameworks. Chemists utilize this building block to introduce the unique thietane motif into larger structures, leveraging its distinct stereochemical and physical properties.

The reactivity of this compound has been harnessed for the synthesis of complex heterocyclic structures. Its amine and ester functionalities can participate in cyclization and condensation reactions to build new ring systems appended to the thietane core. A notable application is its use as an intermediate in the preparation of pyrazolo[1,5-a]pyrimidine (B1248293) compounds. nih.gov These pyrimidine (B1678525) derivatives have been investigated for their potential as CB1 receptor antagonists, highlighting the role of the thietane building block in constructing medicinally relevant scaffolds. nih.gov

| Precursor Compound | Reaction Type | Resulting Heterocycle | Potential Application |

| This compound | Multistep synthesis/Cyclocondensation | Pyrazolo[1,5-a]pyrimidine derivative | CB1 Receptor Antagonist |

This table illustrates a documented synthetic application of this compound.

Spirocycles, compounds containing two rings connected by a single common atom, are of great interest in medicinal chemistry due to their inherent three-dimensionality. The thietane ring is a valuable component in such structures. nih.gov General synthetic strategies for creating thietane-containing spirocycles include photochemical [2+2] cycloadditions and double displacement reactions on appropriate precursors. nih.gov For instance, spirothietane-quinolizidine has been synthesized from 2-methylene-γ-butyrolactone, and spirothietane nucleosides have been prepared from glucose-derived intermediates. nih.govbeilstein-journals.org While these examples establish the viability of incorporating thietane into spirocyclic frameworks, specific published instances detailing the direct use of this compound for the construction of spirocyclic systems are not prominent in current scientific literature.

Role as a Conformationally Constrained Non-Natural Amino Acid Derivative

Non-natural amino acids are powerful tools in peptide science and drug discovery, used to impart specific secondary structures, enhance stability against enzymatic degradation, and explore structure-activity relationships. nih.gov The rigid, four-membered ring of a thietane-based amino acid like 3-amino-thietane-3-carboxylic acid introduces significant conformational constraints on the peptide backbone, making it an attractive candidate for designing peptidomimetics. researchgate.net

The incorporation of non-canonical amino acids, including cyclic variants, is a key strategy in creating peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. nih.gov Heterocyclic amino acids, such as those based on thiazole, can act as dipeptide surrogates, rigidifying the peptide backbone and altering its polarity and hydrogen-bonding capacity. uq.edu.au Similarly, the oxetane (B1205548) ring, an oxygen analog of thietane, has been successfully incorporated into peptide backbones to increase metabolic stability. ljmu.ac.uk Based on these precedents, this compound represents a promising, albeit less explored, building block for peptide modification. Its integration into a peptide chain would introduce a sharp turn and restrict the conformational freedom of adjacent residues. However, specific examples of peptides or peptidomimetics synthesized using this compound are not widely documented in peer-reviewed studies.

Foldamers are oligomers that adopt well-defined, stable secondary structures, similar to the helices and sheets of proteins. nih.gov Their design relies on building blocks that have strong conformational preferences. The synthesis of foldamers often involves linking constrained amino acids, such as sugar amino acids or substituted prolines, to guide the folding process into a predictable three-dimensional shape. nih.govnih.gov The rigid structure of the thietane ring in 3-amino-thietane-3-carboxylic acid suggests its potential utility as a foldamer building block. Its incorporation could, in theory, direct the formation of novel helical or turn structures. Despite this theoretical potential, the application of this compound in the design and synthesis of specific foldamers has not yet been detailed in the available scientific literature.

Precursor for Novel Scaffolds in Material Science Research

Thietane derivatives are recognized for their utility as versatile intermediates in organic synthesis and have potential applications in the development of new materials. researchgate.netbritannica.com The unique properties of the sulfur-containing four-membered ring can influence the bulk properties of polymers or the architecture of crystalline materials. While general reviews note the potential of thietane derivatives in material science, specific research detailing the use of this compound as a precursor for novel material scaffolds is not yet available.

Conclusion and Future Research Directions for Methyl 3 Aminothietane 3 Carboxylate

Summary of Current Academic Understanding and Accomplishments

The academic literature on Methyl 3-aminothietane-3-carboxylate itself is sparse; however, significant insights can be drawn from the synthesis of its parent compound, 3-aminothietane-3-carboxylic acid, and the broader field of thietane (B1214591) chemistry. The parent amino acid has been synthesized from chloromethyloxirane (epichlorohydrin), which reacts with hydrogen sulfide (B99878) in the presence of a base like barium hydroxide (B78521) to form thietan-3-ol (B1346918). nih.gov This intermediate can then be further transformed into 3-aminothietane-3-carboxylic acid, a known modulator of the N-methyl-D-aspartate (NMDA) receptor. nih.gov The final conversion to this compound would involve a standard esterification reaction, for which various methods are known, such as using methanol (B129727) with reagents like trimethylchlorosilane or thionyl chloride. nih.gov

The primary accomplishment in this area is the recognition of the thietane core as a bioisostere for other groups and its incorporation into pharmacologically active agents. researchgate.netnih.gov Thietanes are found in drug candidates and natural products, valued for their ability to introduce three-dimensionality and modulate physicochemical properties. beilstein-journals.orgresearchgate.netdntb.gov.ua The synthesis of the 3-aminothietane-3-carboxylic acid scaffold demonstrates the feasibility of creating highly functionalized, strained heterocyclic systems that can serve as unique building blocks for drug discovery. nih.gov

Unexplored Synthetic Avenues and Methodological Challenges in Thietane Chemistry

While foundational methods for creating the thietane ring exist, significant challenges and opportunities for innovation remain, particularly for synthesizing complex derivatives like this compound.

Methodological Challenges:

Harsh Conditions: Some traditional methods require harsh reaction conditions or the use of odorous and toxic reagents. wikipedia.org

Intermediate Instability: Photochemical routes like the thia-Paternò-Büchi reaction, a [2+2] cycloaddition, are a direct way to form the thietane ring but are hampered by the instability of the required thiocarbonyl intermediates. researchgate.netbeilstein-journals.orgresearchgate.net

Regioselectivity: In ring expansion or ring-opening reactions of unsymmetrical precursors, controlling the regioselectivity of nucleophilic or electrophilic attack is a persistent challenge. researchgate.net

Unexplored Synthetic Avenues:

Asymmetric Catalysis: The development of catalytic, enantioselective methods to produce chiral thietanes is a major frontier. This would be crucial for synthesizing enantiomerically pure versions of this compound for pharmacological studies.

One-Pot Tandem Reactions: Designing tandem or domino reactions that form and functionalize the thietane ring in a single operation would represent a significant advance in efficiency. For instance, a reaction cascade starting from a simple precursor to directly yield the target molecule would be highly desirable.

Flow Chemistry: Utilizing flow chemistry could offer better control over reactions involving unstable intermediates (like thioketones) or hazardous reagents, potentially opening up new synthetic pathways. acs.org

The following table summarizes established and potential synthetic strategies for thietane derivatives.

nih.govbeilstein-journals.orgwikipedia.org| Synthetic Strategy | Description | Key Challenges & Opportunities | Reference |

|---|---|---|---|

| Cyclic Thioetherification | Reaction of 1,3-difunctional alkanes (e.g., dihalides, ditosylates) with a sulfide source like Na₂S. | Often requires harsh conditions; precursor availability. Opportunity for milder reagents. | |

| Ring Expansion of Thiiranes | Reaction of three-membered thiirane (B1199164) rings with reagents like dimethyloxosulfonium methylide to insert a carbon atom. | Readily available thiirane precursors. Opportunity to develop new expansion reagents for greater complexity. |

Opportunities in Advanced Spectroscopic and Computational Characterization Techniques

A detailed understanding of the structure and properties of this compound is essential for its application. While basic characterization is standard, advanced techniques offer deeper insights.

Computational Chemistry: Computational studies are powerful tools for understanding strained rings. numberanalytics.com Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be used to:

Analyze Ring Strain: Quantify the strain energy of the thietane ring and compare it to oxetane (B1205548) and azetidine (B1206935) analogues. dtic.mil Computational studies have shown that thietane and its parent thiirane have lower ring strain energies than their oxygen counterparts, which has profound effects on their reactivity. dtic.mil

Predict Conformation: Determine the preferred three-dimensional structure and the puckering of the thietane ring, which is influenced by the bulky substituents at the C3 position.

Model Reactivity: Calculate frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps to predict sites of reactivity and understand reaction mechanisms. mdpi.com This can help explain, for instance, why ring-opening occurs at certain positions.

| Heterocycle | Ring Size | Strain Energy (Experimental) |

|---|---|---|

| Oxirane | 3-membered | 27.3 |

| Thiirane | 3-membered | 19.8 |

| Oxetane | 4-membered | 25.5 |

| Thietane | 4-membered | 19.6 |

Advanced Spectroscopy:

X-ray Crystallography: Obtaining a single-crystal X-ray structure of this compound or a suitable derivative would provide definitive proof of its three-dimensional architecture, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. mdpi.com

2D NMR Spectroscopy: Advanced NMR techniques (COSY, HSQC, HMBC, NOESY) can fully elucidate the connectivity and spatial relationships between atoms, confirming the structure in solution.

Vibrational Spectroscopy (IR/Raman): Combined with computational predictions, detailed vibrational analysis can provide a sensitive probe of the molecular structure and the strained ring system.

Potential for Novel Molecular Architectures and Synthetic Transformations

This compound is not just a target molecule but a versatile building block for creating more complex structures. nih.gov Its bifunctional nature (amino and ester groups) combined with the reactivity of the strained ring opens up numerous possibilities.

Strained Peptidomimetics: The compound can be viewed as a constrained, non-natural α-amino acid. Its incorporation into peptides could enforce specific secondary structures or provide resistance to enzymatic degradation. The thietane ring could be a unique pharmacophore that interacts with biological targets.

Spirocyclic Compounds: The quaternary carbon at the 3-position is an ideal anchor point for the synthesis of spirocyclic systems, which are of great interest in medicinal chemistry for exploring new chemical space. nih.gov

Ring-Opening and Ring-Expansion Reactions: The inherent strain of the thietane ring can be harnessed for synthetic transformations. researchgate.net Nucleophilic ring-opening can lead to linear sulfur-containing compounds, while controlled ring expansion could provide access to five-, six-, or seven-membered sulfur heterocycles, which are also important in drug discovery. researchgate.netresearchgate.net

Polymer Chemistry: The molecule could serve as a monomer for the synthesis of novel polymers. Ring-opening polymerization could lead to polythioethers with pendant amino ester groups, creating functional materials with unique properties.

Broader Impact on Strained Ring Chemistry and Heterocyclic Synthesis

Research into this compound and related compounds contributes significantly to the broader fields of strained ring and heterocyclic chemistry.

Understanding Reactivity: Studying the reactivity of this highly functionalized thietane provides valuable data that helps refine our understanding of how ring strain, heteroatoms, and substituent effects govern chemical behavior. numberanalytics.comdtic.mil Comparing its reactivity to analogous oxetanes, azetidines, and cyclobutanes helps build a more complete picture of four-membered ring chemistry. researchgate.netnih.gov

Enriching the Synthetic Toolbox: Every new method developed for the synthesis of complex thietanes adds to the toolkit available to all chemists, enabling the creation of new molecules for various applications, from materials science to pharmacology. researchgate.netrsc.org

New Bioisosteres: The thietane ring and its oxidized forms (sulfoxide, sulfone) are increasingly recognized as valuable bioisosteres for common groups like gem-dimethyl, carbonyl, and phenyl rings. researchgate.netacs.org Detailed studies on molecules like this compound help validate these concepts and encourage their wider adoption in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.